molecular formula C18H15N3O2 B1324643 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide CAS No. 887407-93-4

2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide

Cat. No. B1324643
CAS RN: 887407-93-4
M. Wt: 305.3 g/mol
InChI Key: SUFPSLKDFHCUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide” is a unique chemical compound with the empirical formula C12H11N3O2 and a molecular weight of 229.23 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of this compound is O=C(N)CN1N=C(C2=CC=CC=C2)C(C=O)=C1 . This provides a text-based representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.

Scientific Research Applications

Antimicrobial Applications

2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide: has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound show promise against resistant strains of Staphylococcus aureus , including methicillin-resistant S. aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA) . Additionally, one of the potent molecules derived from this compound has been tested for in vivo toxicity in a mouse model and was found to be non-toxic based on the effect on 14 physiological blood markers of organ injury .

properties

IUPAC Name

2-(4-formyl-3-phenylpyrazol-1-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-13-15-11-21(20-18(15)14-7-3-1-4-8-14)12-17(23)19-16-9-5-2-6-10-16/h1-11,13H,12H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFPSLKDFHCUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide

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